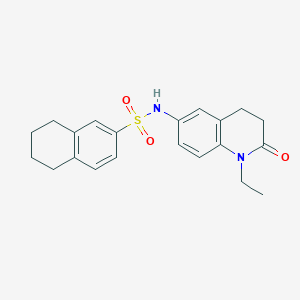

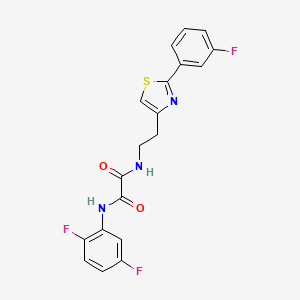

![molecular formula C18H17F2N3O2 B2768376 1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one CAS No. 1817737-04-4](/img/structure/B2768376.png)

1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of imidazolidinones and has been synthesized using various methods.

科学的研究の応用

Imidazolidin-4-ones in Bioactive Oligopeptides

Imidazolidin-4-ones are frequently used for skeletal modifications in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. These compounds are synthesized through the reaction of an alpha-aminoamide moiety with a ketone or an aldehyde, which then undergoes intramolecular cyclization. The process has shown unexpected stereoselectivity, influenced significantly by intramolecular hydrogen bonds (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007).

Antagonistic Activities of Imidazolidin-2-ones

Imidazolidin-2-ones have been identified as potent antagonists of specific biological receptors. For instance, they have shown significant in vitro and in vivo efficacy for the prevention and treatment of osteoporosis by targeting the alpha(v)beta(3) receptor. The synthesis of these compounds involves the strategic preparation of oxidized derivatives to support ongoing metabolism and safety studies (J. Hutchinson et al., 2003).

Antibacterial and Antifungal Applications

New derivatives of imidazolidin-2-ones have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds, featuring varied aromatic substituents, have shown significant antimicrobial activities, highlighting their potential as new therapeutic agents (Y. Ammar et al., 2016).

CO2 Capture and Sequestration

Imidazolidin-2-ones have also been explored for environmental applications, such as CO2 capture and sequestration. A specific study demonstrated the reversible reaction of an ionic liquid incorporating an appended amine group with CO2, forming a carbamate salt. This showcases the compound's potential in nonvolatile, efficient CO2 capture technologies (Eleanor D. Bates et al., 2002).

Synthesis of Glycolurils and Analogues

The synthesis of glycolurils, including imidazolidin-2-ones, and their analogues has broad applications in pharmacology, explosives, and supramolecular chemistry. New methods for synthesizing these compounds are of significant interest due to their widespread utility across various scientific and technological fields (A. Kravchenko, V. Baranov, G. Gazieva, 2018).

作用機序

特性

IUPAC Name |

1-[3-(3,6-difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c19-11-1-3-16-14(7-11)15-8-12(20)2-4-17(15)23(16)10-13(24)9-22-6-5-21-18(22)25/h1-4,7-8,13,24H,5-6,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVYYQQLOKRDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC(CN2C3=C(C=C(C=C3)F)C4=C2C=CC(=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2768295.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)

![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)

![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)